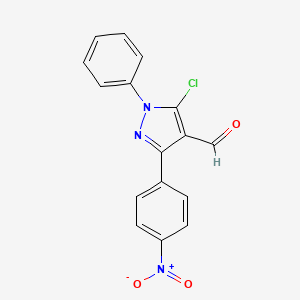
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions. One common method is the cyclization of suitable precursors under controlled conditions. For example, a tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in water and ethanol at room temperature can be used . This method is efficient and environmentally friendly, as it avoids the use of catalysts and harsh conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of water as a solvent and the avoidance of toxic reagents, can be applied to minimize environmental impact.
化学反应分析
Types of Reactions
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carboxylic acid.
Reduction: 1-Phenyl-3-(4-aminophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study enzyme activities and protein-ligand interactions.
Industry: Used in the development of materials with specific optical and electronic properties
作用机制
The mechanism of action of 1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and chloro groups can enhance its binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and processes .
相似化合物的比较
Similar Compounds
1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline: Similar structure but with a thienyl group instead of a chloro group.
1-Phenyl-3-(4-nitrophenyl)-5-(3’,4’-dimethoxy-6’-nitrophenyl)-2-pyrazoline: Contains additional methoxy and nitro groups.
Uniqueness
1-Phenyl-3-(4-nitrophenyl)-5-chloro-1H-pyrazole-4-carbaldehyde is unique due to the presence of the chloro group, which can participate in various substitution reactions, providing a versatile platform for further chemical modifications. Its combination of phenyl, nitrophenyl, and chloro substituents also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
401571-12-8 |
|---|---|
分子式 |
C16H10ClN3O3 |
分子量 |
327.72 g/mol |
IUPAC 名称 |
5-chloro-3-(4-nitrophenyl)-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClN3O3/c17-16-14(10-21)15(11-6-8-13(9-7-11)20(22)23)18-19(16)12-4-2-1-3-5-12/h1-10H |
InChI 键 |
NGTKEBPRPHFQMB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















